molecular formula C11H14N4O4 B1670904 Doxofylline CAS No. 69975-86-6

Doxofylline

Cat. No. B1670904
CAS RN: 69975-86-6
M. Wt: 266.25 g/mol
InChI Key: HWXIGFIVGWUZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxofylline, also known as doxophylline, is a phosphodiesterase inhibiting bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD . It is a xanthine derivative, similar to theophylline .


Synthesis Analysis

The synthesis of Doxofylline involves the condensation of 7-(2.2-dioxane oxoethyl) theophylline and ethylene glycol in an N, N-dimethylformamide solvent under the catalysis of p-toluene sulfonic acid with carbonated alkali as a condensing agent . This method has advantages such as easy acquisition of raw materials, moderate reaction conditions, easy control of the reaction, easy operation, short production period, high yield (which reaches more than 90%), no toxic substance in the reaction process and easy commercial process realization .


Molecular Structure Analysis

The molecular formula of Doxofylline is C11H14N4O4 . It is a methylxanthine derivative with the presence of a dioxolane group in position 7 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Doxofylline include the condensation of 7-(2.2-dioxane oxoethyl) theophylline and ethylene glycol . The reaction occurs in an N, N-dimethylformamide solvent under the catalysis of p-toluene sulfonic acid with carbonated alkali as a condensing agent .


Physical And Chemical Properties Analysis

The molecular weight of Doxofylline is 266.257 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

Analytical Approaches and Pharmacological Properties

Doxofylline, chemically known as 7-(1, 3 dioxolane-2-yl methyl) theophylline, differentiates from theophylline through the presence of a dioxolane group in position C-7. It's a new antibronchospastic drug introduced in therapy with properties similar to theophylline but without affecting gastric acid secretion. Analytical methods like UV-Spectrophotometry, HPLC, and LC-MS are reported for the quantitative determination of Doxofylline in pharmaceutical formulations. This indicates Doxofylline's safety and effectiveness due to the lack of side effects associated with theophylline (Gupta et al., 2011).

Role in Pediatric Asthma

Doxofylline has been evaluated as an add-on treatment in pediatric asthma grades 1–4, showing powerful bronchodilator and anti-inflammatory activity. This is particularly relevant for patients not responsive to first-line inhaled corticosteroids. Unlike theophylline, Doxofylline does not require blood testing, making it a convenient option for managing asthma symptoms when other medications are insufficient (Fierro et al., 2022).

Safety And Hazards

Doxofylline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Doxofylline has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . It has a favourable efficacy profile accompanied by a high level of tolerability, at least in COPD patients . Therefore, it is expected to have a promising future in the treatment of chronic respiratory diseases such as asthma and COPD .

properties

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIGFIVGWUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022968
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID49645880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Doxofylline

CAS RN

69975-86-6
Record name Doxofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cipamfylline (HEP-688); atizoram (CP-80633); theophylline; isobutylmethylxanthine; Mesopram (ZK-117137); Zardaverine; vinpocetine; Rolipram (ZK-62711); Arofylline (LAS-31025); roflumilast (BY-217); Pumafentrin (BY-343);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxofylline
Reactant of Route 2
Reactant of Route 2
Doxofylline
Reactant of Route 3
Reactant of Route 3
Doxofylline
Reactant of Route 4
Reactant of Route 4
Doxofylline
Reactant of Route 5
Reactant of Route 5
Doxofylline
Reactant of Route 6
Reactant of Route 6
Doxofylline

Citations

For This Compound
1,760
Citations
CP Page - Pulmonary pharmacology & therapeutics, 2010 - Elsevier
… yrs); doxofylline 400 mg thrice daily vs doxofylline 200 mg thrice daily vs theophylline vs placebo There was a significant increase in FEV 1 after the administration of doxofylline 200 mg …
Number of citations: 71 www.sciencedirect.com
MG Matera, C Page, M Cazzola - International Journal of Chronic …, 2017 - Taylor & Francis
Doxofylline, which differs from theophylline in containing the … It is now clear that doxofylline also possesses a distinct … Randomized clinical trials of doxofylline to investigate the use of this …
Number of citations: 49 www.tandfonline.com
M Cazzola, MG Matera - Respiratory Medicine, 2020 - Elsevier
… doxofylline and theophylline lies in the fact that doxofylline does … of an association between doxofylline levels and occurrence … doxofylline, which is another big advantage of doxofylline …
Number of citations: 21 www.sciencedirect.com
A Gupta, V Yadav, JS Yadav, S Rawat - Asian Journal of …, 2011 - academia.edu
… doxofylline do not affect gastric acid secretion; either invivo or in-vitro; unlike theophylline. The lack of side effects with doxofylline … determination of doxofylline in pharmaceutical …
Number of citations: 14 www.academia.edu
J Sankar, R Lodha, SK Kabra - The Indian Journal of Pediatrics, 2008 - Springer
… In a study comparing theophylline and doxofylline in adults, after oral administration of 400 mg twice daily for five days, the peak serum doxofylline concentration in adults was found to …
Number of citations: 67 idp.springer.com
D Shukla, S Chakraborty, S Singh… - Expert opinion on …, 2009 - Taylor & Francis
… of doxofylline have been compiled in this section. The pharmacokinetics of doxofylline has been estimated in rats by monitoring serum concentration after administration of doxofylline at …
Number of citations: 83 www.tandfonline.com
M Cazzola, L Calzetta, P Rogliani, C Page… - Pulmonary …, 2018 - Elsevier
… We have therefore investigated the use of doxofylline in the … Doxofylline elicited a beneficial impact on the primary endpoints of this meta-analysis. The treatment with doxofylline …
Number of citations: 26 www.sciencedirect.com
Y Riffo-Vasquez, F Man, CP Page - Pulmonary Pharmacology & …, 2014 - Elsevier
… Doxofylline is a xanthine drug that has been used as a treatment for respiratory diseases for more than 30 years. In addition to doxofylline … the actions of doxofylline against the effects of …
Number of citations: 30 www.sciencedirect.com
MDF Akram, M Nasiruddin, Z Ahmad… - Journal of Clinical and …, 2012 - ncbi.nlm.nih.gov
… Doxofylline produces an improvement in the airway obstruction as theophylline. The data from this study showed that doxofylline 400 mg twice a day was as effective as theophylline …
Number of citations: 23 www.ncbi.nlm.nih.gov
Y Riffo-Vasquez, R Venkatasamy, CP Page - Pulmonary Pharmacology & …, 2018 - Elsevier
… In the present study we have demonstrated that doxofylline … treatment with a low dose of doxofylline and a low dose of the … Our results suggest that doxofylline demonstrates significant …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.